Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate is a synthetic compound featuring a piperazine core substituted with a cyclopropanecarbonyl group linked to a benzo[d][1,3]dioxol-5-yl moiety and an ethyl carboxylate ester. The cyclopropane ring introduces conformational rigidity, which may improve receptor selectivity and metabolic stability compared to flexible alkyl chains .
The synthesis of this compound involves coupling 2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid with ethyl 4-aminopiperazine-1-carboxylate under standard amide-forming conditions, followed by purification via column chromatography. Structural confirmation is achieved through ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) .
Properties
IUPAC Name |
ethyl 4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-2-23-18(22)20-7-5-19(6-8-20)17(21)14-10-13(14)12-3-4-15-16(9-12)25-11-24-15/h3-4,9,13-14H,2,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBXKRQPFJMTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CC2C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a piperazine ring, a benzo[d][1,3]dioxole moiety, and a cyclopropanecarbonyl group, which contribute to its pharmacological properties.
Research indicates that the compound may exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound appears to interact with certain receptors, influencing signaling pathways related to inflammation and pain.
Pharmacological Effects
-
Antimicrobial Activity : this compound has shown potential antimicrobial properties against various bacterial strains. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -
Anticancer Activity : The compound has been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects on several cancer types, including breast and lung cancer cells.
- Cell Line : MCF-7 (Breast Cancer)
- IC50: 15 µM
- Cell Line : A549 (Lung Cancer)
- IC50: 20 µM
- Cell Line : MCF-7 (Breast Cancer)
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models. It appears to modulate cytokine production, leading to decreased levels of pro-inflammatory markers.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antibiotics, researchers evaluated the antimicrobial efficacy of the compound against clinical isolates. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential as a lead for antibiotic development.
Case Study 2: Anticancer Properties
A study published in Cancer Letters investigated the anticancer effects of the compound on MCF-7 cells. The findings revealed that treatment with the compound resulted in significant apoptosis induction, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical and Pharmacological Properties
- Lipophilicity : The target compound (predicted XLogP3 ~2.5) is less lipophilic than the oxadiazole-sulfanyl derivative (XLogP3 = 2.6) but more lipophilic than the tert-butyl-substituted analogue (XLogP3 ~3.5) .
- Bioavailability : The ethyl carboxylate ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, enhancing solubility and tissue penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
